1-Boc-3-(3-oxo-1-piperazinyl)azetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

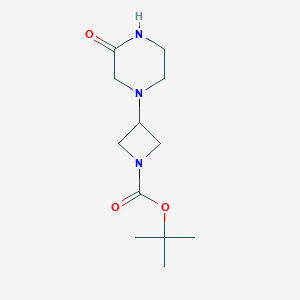

tert-butyl 3-(3-oxopiperazin-1-yl)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)15-6-9(7-15)14-5-4-13-10(16)8-14/h9H,4-8H2,1-3H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOPXPCGSUAHOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2CCNC(=O)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Boc-3-(3-oxo-1-piperazinyl)azetidine: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Azetidine Scaffolds in Medicinal Chemistry

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in contemporary drug discovery. Its inherent ring strain and three-dimensional character offer unique conformational constraints that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties of bioactive molecules. Within this class of compounds, 1-Boc-3-(3-oxo-1-piperazinyl)azetidine stands out as a versatile building block, combining the desirable features of the azetidine core with the functional handles of a piperazinone moiety. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an exploration of its potential applications in the development of novel therapeutics.

Physicochemical Properties

This compound, also known as tert-butyl 3-(3-oxopiperazin-1-yl)azetidine-1-carboxylate, is a key intermediate for further chemical elaboration. A summary of its core physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 1257293-71-2 | [1][2] |

| Molecular Formula | C₁₂H₂₁N₃O₃ | [1] |

| Molecular Weight | 255.32 g/mol | [2] |

| Appearance | Predicted to be a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. | Inferred from related compounds |

| Storage | Sealed in a dry place at 2-8°C. | [1] |

Synthesis and Purification: A Practical Approach

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

-

1-Boc-3-azetidinone

-

2-Piperazinone

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/hexanes or dichloromethane/methanol solvent system

Procedure:

-

Reaction Setup: To a solution of 1-Boc-3-azetidinone (1.0 eq) in 1,2-dichloroethane (DCE), add 2-piperazinone (1.0-1.2 eq).

-

Reductive Amination: Stir the mixture at room temperature for 1-2 hours. Subsequently, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The choice of STAB as the reducing agent is critical as it is mild enough to avoid the reduction of the amide functionality in the piperazinone ring.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure this compound.

Spectroscopic Analysis (Predicted)

While experimental spectra for this compound are not publicly available, a reasonable prediction of its key spectroscopic features can be made based on the analysis of its constituent functional groups and data from analogous structures.

¹H NMR (400 MHz, CDCl₃)

-

δ ~4.2-4.0 ppm (m, 4H): Methylene protons of the azetidine ring adjacent to the nitrogen atom.

-

δ ~3.8-3.6 ppm (m, 1H): Methine proton of the azetidine ring.

-

δ ~3.4-3.2 ppm (m, 4H): Methylene protons of the piperazinone ring.

-

δ ~3.0 ppm (s, 2H): Methylene protons of the piperazinone ring adjacent to the carbonyl group.

-

δ ~1.45 ppm (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

-

A broad singlet corresponding to the N-H proton of the piperazinone ring may also be observed.

¹³C NMR (100 MHz, CDCl₃)

-

δ ~170 ppm: Carbonyl carbon of the piperazinone amide.

-

δ ~156 ppm: Carbonyl carbon of the Boc group.

-

δ ~80 ppm: Quaternary carbon of the Boc group.

-

δ ~60-50 ppm: Methylene carbons of the azetidine and piperazinone rings.

-

δ ~45 ppm: Methine carbon of the azetidine ring.

-

δ ~28.5 ppm: Methyl carbons of the Boc group.

Infrared (IR) Spectroscopy

-

~3200 cm⁻¹: N-H stretching of the amide in the piperazinone ring.

-

~2975 cm⁻¹: C-H stretching of the alkyl groups.

-

~1690 cm⁻¹: C=O stretching of the Boc carbamate.

-

~1650 cm⁻¹: C=O stretching of the amide in the piperazinone ring.

Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the interplay of its three key structural components: the Boc-protected azetidine ring, and the piperazinone moiety.

Boc Group Deprotection

The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent, to yield the free secondary amine on the azetidine ring. This unmasked amine serves as a nucleophilic handle for a wide array of subsequent chemical transformations.

Reactivity of the Piperazinone Ring

The secondary amide within the piperazinone ring can undergo N-alkylation or N-arylation under appropriate basic conditions. The adjacent carbonyl group provides a site for potential nucleophilic attack, although this is generally less favorable than reactions at the nitrogen centers.

Stability

The compound is expected to be stable under standard laboratory conditions. However, due to the strained nature of the azetidine ring, it may be susceptible to ring-opening reactions under harsh acidic or basic conditions, or in the presence of strong nucleophiles. It is recommended to store the compound at 2-8°C in a dry, inert atmosphere to ensure its long-term stability[1].

Applications in Drug Discovery

The unique structural features of this compound make it a highly valuable scaffold for the synthesis of complex molecules with potential therapeutic applications.

-

Introduction of 3D-Structural Elements: The rigid azetidine ring introduces a defined three-dimensional geometry into a molecule, which can be crucial for optimizing interactions with biological targets.

-

Versatile Functionalization: The presence of two distinct nitrogen atoms with different reactivity profiles (the Boc-protected azetidine nitrogen and the piperazinone amide nitrogen) allows for selective and sequential functionalization, enabling the rapid generation of diverse chemical libraries for high-throughput screening.

-

Scaffold for Bioactive Molecules: The azetidine-piperazine core is found in a number of biologically active compounds, including inhibitors of kinases and proteases. This building block provides a direct entry point to the synthesis of novel analogs of these important drug classes.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, the safety precautions for structurally related compounds should be considered. Based on analogous Boc-protected amines and piperazine derivatives, the compound may be harmful if swallowed and may cause skin and eye irritation[3]. Standard laboratory safety practices should be employed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its unique combination of a strained azetidine ring and a functionalizable piperazinone moiety provides a powerful platform for the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a practical synthetic approach, and an outline of its potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

- BenchChem. (2025). Reactivity of N-Boc-3-Chloropropylamine and its Analogs in Azetidine Synthesis: A Comparative Guide.

- BLDpharm. (n.d.). This compound.

- PubChem. (n.d.). tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate.

- Matulevičiūtė, G., et al. (2021). Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)

- O'Brien, P., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.

- Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutical Research, 7(2), 000282.

- Sigma-Aldrich. (n.d.). 1-Cbz-3-(Boc-amino)azetidine.

- Arbačiauskienė, E., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Kutateladze, A. G. (2019). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.

- PubChem. (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate.

- ChemicalBook. (2025). 1-Boc-3-azetidinone.

- O'Brien, P. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.

- Zhang, J. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.

- Šačkus, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Wang, Z., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal.

- PubChemLite. (n.d.). Tert-butyl 3-(4-oxopiperidin-1-yl)azetidine-1-carboxylate.

- Knight Chemicals. (n.d.). tert-butyl 3-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)azetidine-1-carboxylate.

- Chemenu. (n.d.). This compound.

- Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

- Khan, I., et al. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega.

- Sahap, E. H., et al. (2021). Synthesis and characterization of some new 1,3-oxazepine and 1,3-Diazepine derivatives combined with azetidine-2-one. Journal of Global Pharma Technology.

- MedChemExpress. (n.d.). (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.

- Kaunas University of Technology. (2021). Synthesis and characterization of novel methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

Sources

The Strategic Synthesis and Application of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine: A Keystone Building Block in Modern Drug Discovery

Introduction: The Convergence of Strained Ring Systems and Privileged Scaffolds

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. The strategic incorporation of unique structural motifs is paramount to achieving improved potency, selectivity, and pharmacokinetic profiles. 1-Boc-3-(3-oxo-1-piperazinyl)azetidine (CAS No. 1257293-71-2) represents a confluence of two powerful concepts in drug design: the use of a strained azetidine ring and the integration of the "privileged" piperazine scaffold.[1][2]

The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a high degree of three-dimensionality and conformational rigidity due to its inherent ring strain.[3] This sp3-rich character is increasingly sought after to improve solubility, metabolic stability, and to provide unique exit vectors for further chemical elaboration, moving away from the "flat" molecules that have often dominated discovery pipelines.[4] Concurrently, the piperazine moiety is a well-established pharmacophore found in a multitude of FDA-approved drugs, valued for its ability to modulate physicochemical properties such as basicity and solubility, and to serve as a versatile linker between different pharmacophoric elements.[5][6]

This technical guide provides an in-depth analysis of this compound, a building block that marries these two key structural features. We will explore its physicochemical properties, propose a robust and logical synthetic pathway, and discuss its potential applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Characteristics

This compound is a bifunctional molecule featuring a tert-butoxycarbonyl (Boc)-protected azetidine nitrogen and a piperazinone moiety. The Boc group serves as a crucial protecting group, enabling selective functionalization at other positions and ensuring the stability of the azetidine ring during synthesis. Its removal under acidic conditions provides a secondary amine for subsequent chemical modification. The piperazinone ring offers a lactam functionality, which can act as a hydrogen bond acceptor, and a secondary amine for further derivatization.

| Property | Value | Source |

| CAS Number | 1257293-71-2 | [7][8] |

| Molecular Formula | C12H21N3O3 | [7] |

| Molecular Weight | 255.31 g/mol | [7] |

| IUPAC Name | tert-butyl 3-(3-oxopiperazin-1-yl)azetidine-1-carboxylate | [8] |

| Storage | Sealed in dry, 2-8°C | [7] |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,0.6!"]; C2 [label="C", pos="-1.2,-0.6!"]; C3 [label="C", pos="0,-1.2!"]; C4 [label="C", pos="1.2,-0.6!"]; C5 [label="C", pos="1.2,0.6!"]; N2 [label="N", pos="0,1.2!"]; C6 [label="C", pos="-0.8,2.0!"]; O1 [label="O", pos="-1.6,2.4!"]; O2 [label="O", pos="0,2.4!"]; C7 [label="C", pos="0.8,3.2!"]; C8 [label="C", pos="1.6,2.8!"]; C9 [label="C", pos="0.4,4.2!"]; C10 [label="C", pos="1.2,4.2!"];

N3 [label="N", pos="2.4,0!"]; C11 [label="C", pos="3.6,0.6!"]; C12 [label="C", pos="3.6,-0.6!"]; O3 [label="O", pos="4.4,-1.0!"]; N4 [label="N", pos="2.4,-1.2!"]; H1[label="H", pos="2.0,-1.8!"];

// Draw bonds N1 -- C1; N1 -- C2; C1 -- C3; C2 -- C4; C3 -- C5; C4 -- C5; N1 -- N2; N2 -- C6; C6 -- O1 [style=double]; C6 -- O2; O2 -- C7; C7 -- C8; C7 -- C9; C7 -- C10;

C5 -- N3; N3 -- C11; N3 -- C12; C11 -- C12; C12 -- O3 [style=double]; C12 -- N4; N4 -- H1; N4 -- C11;

// Add labels for clarity label_boc [label="Boc Group", pos="0,3.8!", fontsize=10, fontcolor="#5F6368"]; label_azetidine [label="Azetidine", pos="-1.8,0!", fontsize=10, fontcolor="#5F6368"]; label_piperazinone [label="Piperazinone", pos="4.2,0!", fontsize=10, fontcolor="#5F6368"];

}

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway: A Mechanistic Approach

The key starting material, 1-Boc-3-azetidinone, is a commercially available compound that can also be synthesized from 1-Boc-3-hydroxyazetidine via oxidation, for instance, using a Swern oxidation or Dess-Martin periodinane.[1]

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Reaction: Reductive Amination

Materials:

-

1-Boc-3-azetidinone (1.0 eq)

-

Piperazin-2-one (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

-

Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (catalytic amount, optional)

Procedure:

-

To a solution of 1-Boc-3-azetidinone in anhydrous DCE, add piperazin-2-one.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to promote this step.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium triacetoxyborohydride portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Stir vigorously for 30 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane or ethyl acetate/hexane to afford the pure this compound.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization is essential.

| Analytical Method | Predicted Observations |

| ¹H NMR | The spectrum should show characteristic signals for the Boc group (a singlet at ~1.4 ppm), as well as multiplets for the methylene protons of the azetidine and piperazinone rings. The N-H proton of the piperazinone will likely appear as a broad singlet. |

| ¹³C NMR | The spectrum will display signals for the carbonyl carbons of the Boc group and the lactam, the quaternary carbon of the Boc group, and the various methylene carbons of the two heterocyclic rings. |

| Mass Spectrometry (MS) | Electrospray ionization (ESI) mass spectrometry should reveal the molecular ion peak corresponding to the calculated mass of the compound (e.g., [M+H]⁺ at m/z 256.16). |

| High-Performance Liquid Chromatography (HPLC) | HPLC analysis will determine the purity of the final compound. A high-purity sample (>95%) is desirable for applications in drug discovery. |

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block with significant potential in the development of novel therapeutics across various disease areas.

-

Scaffold for Library Synthesis: This compound is an ideal starting point for the creation of diverse chemical libraries. The Boc-protected azetidine allows for deprotection and subsequent derivatization, while the secondary amine of the piperazinone ring can be functionalized through reactions such as acylation, alkylation, or sulfonylation. This dual functionality enables the exploration of a large chemical space around a core 3D scaffold.

-

Kinase Inhibitors: The piperazine scaffold is a common feature in many kinase inhibitors, where it often serves as a linker that orients other pharmacophoric groups into the ATP-binding pocket of the kinase.[5] The rigid azetidine linker can provide a specific conformational constraint that may enhance binding affinity and selectivity for a particular kinase target.

-

CNS-Active Agents: Both azetidine and piperazine motifs are prevalent in compounds targeting the central nervous system.[3][5] The ability of the piperazine nitrogen to be protonated at physiological pH can be crucial for interactions with receptors and transporters in the brain. The unique geometry of the azetidinyl-piperazinone core could lead to novel ligands for G-protein coupled receptors (GPCRs) or ion channels.

-

Bioisosteric Replacement: The azetidine ring can be employed as a bioisostere for other cyclic systems, such as piperidine or pyrrolidine, to fine-tune physicochemical properties and improve metabolic stability.[4]

Caption: Potential derivatization and application pathways.

Conclusion

This compound is a strategically designed chemical building block that offers a unique combination of a strained, three-dimensional azetidine ring and a privileged piperazine scaffold. Its bifunctional nature allows for diverse and selective chemical modifications, making it an invaluable tool for medicinal chemists. The proposed synthesis via reductive amination provides a reliable and scalable route to access this important intermediate. As the demand for novel, sp3-rich, and potent drug candidates continues to grow, the application of well-designed building blocks like this compound will be instrumental in accelerating the discovery and development of the next generation of therapeutics.

References

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Retrieved January 19, 2026, from [Link]

- Synthesis of azetidine derivatives. (2000). Google Patents.

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. Retrieved January 19, 2026, from [Link]

-

Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. (2023). Medwin Publishers. Retrieved January 19, 2026, from [Link]

- Azetidine and cyclobutane derivatives as JAK inhibitors. (2012). Google Patents.

-

Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2023). MDPI. Retrieved January 19, 2026, from [Link]

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). PubMed Central. Retrieved January 19, 2026, from [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2018). PubMed Central. Retrieved January 19, 2026, from [Link]

-

(PDF) Synthesis and characterization of some new 1,3-oxazepine and 1,3-Diazepine derivatives combined with azetidine-2-one. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids. (2019). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. (2015). PubMed. Retrieved January 19, 2026, from [Link]

Sources

- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1257293-71-2|this compound|BLD Pharm [bldpharm.com]

- 7. cas 1257293-71-2|| where to buy this compound [german.chemenu.com]

- 8. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]

Spectroscopic data for 1-Boc-3-(3-oxo-1-piperazinyl)azetidine

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, also known by its IUPAC name tert-butyl 3-(3-oxopiperazin-1-yl)azetidine-1-carboxylate, is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its rigid azetidine core coupled with the functionalized piperazinone moiety makes it a valuable scaffold for creating complex molecular architectures. The precise characterization of this compound is paramount for ensuring purity, confirming identity, and guaranteeing reproducibility in synthetic applications.

This guide provides a comprehensive analysis of the expected spectroscopic data for this molecule. While a complete, peer-reviewed dataset for this specific compound (CAS No. 1257293-71-2) is not extensively published, this document leverages established principles of spectroscopy and data from closely related structural analogs to present a detailed, predictive interpretation.[1][2][3] The methodologies and interpretations herein are designed to serve as a robust reference for researchers in quality control, process development, and structural elucidation.

Compound Details:

Molecular Structure and Spectroscopic Implications

To facilitate a clear interpretation of the spectroscopic data, the atoms in the target molecule have been systematically numbered. This numbering scheme will be used as a reference throughout this guide.

Caption: Numbered structure of this compound.

The structure contains several key features that dictate its spectroscopic signature:

-

tert-Butoxycarbonyl (Boc) Group: This protecting group will produce a very strong, sharp singlet in the ¹H NMR spectrum and two characteristic signals in the ¹³C NMR spectrum. Its carbonyl group will have a distinct IR absorption.

-

Azetidine Ring: This strained four-membered ring contains three distinct proton environments and three carbon environments. The chemical shifts will be influenced by the ring strain and the electronegativity of the adjacent nitrogen atoms.

-

Piperazinone Ring: This six-membered ring contains a lactam (a cyclic amide). The protons on the carbons adjacent to the nitrogen atoms and the carbonyl group will be shifted downfield. The amide N-H proton is exchangeable and its signal may be broad. The amide carbonyl group provides a strong, characteristic signal in both IR and ¹³C NMR spectra.

Integrated Spectroscopic Analysis Workflow

The reliable characterization of a chemical entity is not a linear process but an integrated workflow. Each spectroscopic technique provides complementary information that, when combined, allows for unambiguous structure confirmation.

Caption: General workflow for spectroscopic characterization.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of the hydrocarbon framework in organic molecules.

Experimental Protocol: A sample of approximately 5-10 mg is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz NMR spectrometer at room temperature.[4]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Atom Number(s) | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J Hz) | Rationale |

| Boc-CH₃ | 1.45 | s | 9H | - | Characteristic singlet for the nine equivalent protons of the tert-butyl group.[4] |

| C2-H₂, C4-H₂ | 4.0 - 4.2 | t | 2H | ~8.0 | Azetidine protons adjacent to the Boc-protected nitrogen. Expected to be triplets due to coupling with C3-H. |

| C2-H₂, C4-H₂ | 3.7 - 3.9 | t | 2H | ~8.0 | The second set of azetidine protons, potentially non-equivalent to the first set. |

| C3-H | 3.4 - 3.6 | m | 1H | - | Methine proton on the azetidine ring, coupled to four adjacent protons, leading to a complex multiplet. |

| C10-H₂ | 3.2 - 3.4 | s (br) | 2H | - | Protons on the carbon between two nitrogen atoms in the piperazinone ring. May appear as a broad singlet. |

| C6-H₂ | 3.1 - 3.3 | t | 2H | ~5.5 | Protons adjacent to the tertiary amine nitrogen, coupled to C7-H₂. |

| C7-H₂ | 2.6 - 2.8 | t | 2H | ~5.5 | Protons adjacent to the amide nitrogen, coupled to C6-H₂. |

| N8-H | 6.0 - 6.5 | s (br) | 1H | - | Amide proton. Signal is often broad and its chemical shift is highly dependent on concentration and solvent. |

¹³C NMR Spectroscopy

Carbon-13 NMR provides critical information on the number of unique carbon environments and their functional group identity.

Experimental Protocol: The spectrum is acquired on a 400 MHz spectrometer (operating at 100 MHz for ¹³C) using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is used to produce a spectrum of singlets.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Atom Number(s) | Predicted δ (ppm) | Rationale |

| Boc C (CH₃)₃ | 28.4 | The three equivalent methyl carbons of the Boc group.[4] |

| Boc-C (CH₃)₃ | 80.0 | The quaternary carbon of the Boc group.[4] |

| Boc-C =O | 156.0 | The carbonyl carbon of the urethane linkage. |

| C9 (C =O) | 168.0 | The amide (lactam) carbonyl carbon, typically found downfield. |

| C3 | 60.0 - 62.0 | The methine carbon of the azetidine ring, attached to the piperazinone nitrogen. |

| C2, C4 | 52.0 - 54.0 | The two methylene carbons of the azetidine ring. |

| C6 | 50.0 - 52.0 | The methylene carbon in the piperazinone ring adjacent to the tertiary amine. |

| C10 | 48.0 - 50.0 | The methylene carbon in the piperazinone ring adjacent to both nitrogens. |

| C7 | 41.0 - 43.0 | The methylene carbon in the piperazinone ring adjacent to the amide nitrogen. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of fragmentation patterns.

Experimental Protocol: The analysis is performed using an Electrospray Ionization (ESI) source in positive ion mode, coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is introduced via direct infusion or through a liquid chromatography (LC) system.

Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion Identity | Rationale |

| 256.16 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight (255.31 Da). |

| 278.14 | [M+Na]⁺ | The sodium adduct, commonly observed with ESI. |

| 200.10 | [M - C₄H₈ + H]⁺ | Loss of isobutylene (56 Da) from the Boc group, a characteristic fragmentation pathway. |

| 156.09 | [M - Boc + H]⁺ | Loss of the entire Boc group (100 Da). |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the key functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal for analysis.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3250 - 3350 | Medium, Broad | N-H Stretch | Amide (Lactam) |

| 2975, 2870 | Medium-Strong | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1695 | Strong, Sharp | C=O Stretch | Urethane (Boc group) |

| ~1660 | Strong, Sharp | C=O Stretch | Amide I Band (Lactam) |

| 1250, 1160 | Strong | C-N Stretch | Amines, Amide |

The presence of two distinct, strong carbonyl absorptions is a key diagnostic feature of this molecule, clearly differentiating the urethane of the Boc group from the amide of the piperazinone ring.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The predicted data in this guide, derived from foundational principles and analysis of structural fragments, provides a robust framework for the identification and quality assessment of this important synthetic building block. The key identifying features are the characteristic signals of the Boc group, the distinct patterns of the azetidine and piperazinone rings, and the two well-resolved carbonyl peaks in the IR and ¹³C NMR spectra.

References

-

Beijing Xinheng HITECH Co., Ltd. This compound - CAS:1257293-71-2. [Online] Available at: [Link]

-

PubChem. Tert-butyl 3-oxopiperazine-1-carboxylate. [Online] Available at: [Link]

-

Kantam, M. L., et al. Supporting Information for "Glycerol as a sustainable solvent and catalyst for N-Boc protection of amines". Synthetic Communications, 2014. [Online] Available at: [Link]

-

Mohan, S., and R. Murugan. Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, Vol. 45, May 2007, pp. 400-404. [Online] Available at: [Link]

-

ResearchGate. Spectral investigation and normal coordinate analysis of piperazine. [Online] Available at: [Link]

-

ResearchGate. FTIR spectra of (a) piperazine (b) COP-1. [Online] Available at: [Link]

-

Zhang, T., et al. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 2019, 13(1), 116. [Online] Available at: [Link]

-

MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2018, 2018(4), M1016. [Online] Available at: [Link]

-

Semantic Scholar. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 2019. [Online] Available at: [Link]

-

Al-Harrasi, A., et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 2023, 28(2), 829. [Online] Available at: [Link]

Sources

1H NMR and 13C NMR of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of synthetic chemistry and medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary and indispensable tool for this purpose, providing detailed information about the molecular structure and electronic environment of atoms.[1][2][3] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, a molecule featuring a constrained azetidine ring, a common piperazinone moiety, and a tert-butyloxycarbonyl (Boc) protecting group. Understanding the distinct spectral signatures of this compound is crucial for reaction monitoring, quality control, and characterization in a research and development setting.

Molecular Structure and Key Fragments

This compound is a heterocyclic compound comprised of three key structural fragments that dictate its NMR spectrum:

-

N-Boc-Azetidine Core: A four-membered saturated nitrogen heterocycle protected with a bulky Boc group. The ring strain and the electronic effects of the nitrogen and the Boc group significantly influence the chemical shifts of the ring protons and carbons.

-

Piperazinone Ring: A six-membered ring containing two nitrogen atoms and a carbonyl group (an amide). The electronic environment of the methylene protons varies depending on their proximity to the nitrogen atoms and the electron-withdrawing carbonyl group.

-

Linkage: The azetidine and piperazinone rings are connected via a C-N bond at the 3-position of the azetidine ring.

Below is the chemical structure with atom numbering for reference in the subsequent NMR analysis.

Caption: Structure of this compound with numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The expected signals for this compound are detailed below.

Boc-Protecting Group

The most recognizable feature in the ¹H NMR spectrum of a Boc-protected compound is a prominent, sharp singlet in the upfield region, typically between δ 1.4-1.5 ppm .[4] This signal corresponds to the nine chemically equivalent protons of the tert-butyl group. Its high integration value (9H) makes it an excellent diagnostic peak for confirming the presence of the Boc group.

Azetidine Ring Protons

The four-membered azetidine ring protons exhibit more complex signals due to ring strain and coupling interactions.

-

H3 (Methine Proton): The single proton on C3 is expected to appear as a multiplet or quintet. It is coupled to the four adjacent methylene protons on C2 and C4. Its chemical shift will be influenced by the attached electron-withdrawing piperazinone nitrogen.

-

H2 & H4 (Methylene Protons): The two sets of methylene protons on C2 and C4 are adjacent to the Boc-protected nitrogen. They are diastereotopic, meaning they are chemically non-equivalent, and will likely appear as two distinct multiplets. Their signals are often observed as triplets or complex multiplets in the range of δ 3.5-4.5 ppm .[5][6]

Piperazinone Ring Protons

The protons on the piperazinone ring will show distinct signals based on their position relative to the nitrogen atoms and the carbonyl group.

-

H9 (Methylene Protons α to Carbonyl): The two protons on C9, being adjacent to the electron-withdrawing carbonyl group, are expected to be deshielded and appear as a singlet or a narrow triplet around δ 4.0-4.2 ppm .

-

H6 & H7 (Methylene Protons): The protons on C6 and C7 form an ethylene bridge between two nitrogen atoms. They are expected to appear as two distinct triplets or multiplets in the range of δ 2.8-3.6 ppm .[7][8][9][10]

-

H8 (NH Proton): The amide proton on N8 typically appears as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature, and it may be observed over a wide range, often between δ 5.0-8.0 ppm . This proton is exchangeable with D₂O.[11]

Summary Table of Predicted ¹H NMR Signals

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 5.0 | br s | 1H | NH (Piperazinone) |

| ~4.5 - 3.8 | m | 1H | CH (Azetidine, H3) |

| ~4.2 - 3.7 | m | 4H | CH ₂ (Azetidine, H2 & H4) |

| ~4.1 | s or t | 2H | -N-CH ₂-C=O (Piperazinone, H9) |

| ~3.6 - 3.2 | t | 2H | -N-CH ₂-CH₂- (Piperazinone, H6 or H7) |

| ~3.2 - 2.8 | t | 2H | -N-CH₂-CH ₂- (Piperazinone, H6 or H7) |

| 1.45 | s | 9H | -C(CH ₃)₃ (Boc) |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., hybridization, attached electronegative atoms).

Boc-Protecting Group Carbons

The Boc group gives rise to two characteristic signals:

-

Quaternary Carbon: The central quaternary carbon of the tert-butyl group typically appears around δ 79-81 ppm .[12]

-

Methyl Carbons: The three equivalent methyl carbons produce a strong signal around δ 28 ppm .[12]

Azetidine Ring Carbons

The carbons of the strained azetidine ring will have distinct chemical shifts.

-

C3 (Methine Carbon): The carbon atom at the junction with the piperazinone ring is expected around δ 55-65 ppm .

-

C2 & C4 (Methylene Carbons): The two methylene carbons adjacent to the Boc-protected nitrogen will be in the δ 45-55 ppm range.[5][13]

Piperazinone Ring Carbons

-

C10 (Carbonyl Carbon): The amide carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield, typically in the range of δ 165-170 ppm .[14][15]

-

Methylene Carbons (C6, C7, C9): The three methylene carbons of the piperazinone ring will appear in the range of δ 40-60 ppm . The carbon adjacent to the carbonyl (C9) will likely be the most deshielded of the three.[15][16]

Summary Table of Predicted ¹³C NMR Signals

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C =O (Piperazinone, C10) |

| ~156 | C =O (Boc) |

| ~80 | -C (CH₃)₃ (Boc) |

| ~60 | C H (Azetidine, C3) |

| ~55-45 | C H₂ (Azetidine, C2 & C4) |

| ~50-40 | C H₂ (Piperazinone, C6, C7, C9) |

| ~28 | -C(C H₃)₃ (Boc) |

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean NMR tube.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

-

Data Acquisition:

-

The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

For ¹H NMR: A standard single-pulse experiment is used. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 8 to 16 scans are usually sufficient.

-

For ¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

The raw data (Free Induction Decay, FID) is processed using appropriate software.

-

Processing steps include Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the TMS signal.

-

Advanced 2D NMR for Unambiguous Assignments

For complex molecules, one-dimensional spectra can have overlapping signals. Two-dimensional (2D) NMR techniques are invaluable for definitive structural confirmation.[1][17]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum would confirm the connectivity between H3 and H2/H4 in the azetidine ring, and between adjacent methylene groups in the piperazinone ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It provides an unambiguous assignment of each proton signal to its corresponding carbon signal, which is critical for confirming the assignments made from 1D spectra.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. jchps.com [jchps.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]

- 12. mdpi.com [mdpi.com]

- 13. ajchem-a.com [ajchem-a.com]

- 14. revroum.lew.ro [revroum.lew.ro]

- 15. researchgate.net [researchgate.net]

- 16. Piperazine(110-85-0) 13C NMR spectrum [chemicalbook.com]

- 17. sites.esa.ipb.pt [sites.esa.ipb.pt]

Mass spectrometry of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine

An In-Depth Technical Guide to the Mass Spectrometry of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound, a heterocyclic building block relevant in medicinal chemistry and drug development. Authored for researchers, scientists, and analytical chemists, this document details the fundamental principles, experimental protocols, and data interpretation strategies necessary for the robust characterization of this molecule. We delve into optimal ionization techniques, predict and explain the detailed fragmentation pathways under collision-induced dissociation (CID), and provide field-proven insights for method development and validation. The guide is structured to serve as a practical reference, combining theoretical underpinnings with actionable laboratory protocols and data visualization to ensure scientific integrity and reproducibility.

Introduction: The Analytical Imperative

In modern drug discovery, the structural verification of novel chemical entities and synthetic intermediates is paramount. This compound serves as a key structural motif, incorporating a strained azetidine ring, a piperazinone system, and a labile tert-butyloxycarbonyl (Boc) protecting group. Each of these features presents distinct analytical challenges and opportunities. Mass spectrometry (MS) stands as the definitive technique for confirming the molecular weight and elucidating the structure of such molecules. Its high sensitivity, speed, and specificity make it indispensable. This guide explains the causality behind analytical choices, providing a self-validating framework for the mass spectrometric analysis of this specific compound, from sample preparation to final data interpretation.

Molecular Characteristics

A thorough understanding of the analyte's properties is the foundation of any successful mass spectrometric analysis.

| Property | Value | Source |

| Chemical Name | tert-butyl 3-(3-oxo-1-piperazinyl)azetidine-1-carboxylate | - |

| Synonym | This compound | - |

| Molecular Formula | C₁₂H₂₁N₃O₃ | [1][2] |

| Average Molecular Weight | 255.31 g/mol | [2] |

| Monoisotopic Mass | 255.1583 g/mol | Calculated |

The structure contains multiple basic nitrogen atoms (azetidine and piperazine rings), making it an excellent candidate for positive-ion mode mass spectrometry via protonation. The Boc group is known to be thermally and acid-labile, a critical consideration for selecting ionization methods and liquid chromatography conditions[3].

Ionization Strategies: ESI vs. APCI

The choice of ionization source is critical for generating intact molecular ions with high efficiency. For this molecule, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable, but ESI is preferentially recommended.

Electrospray Ionization (ESI): The Primary Choice

ESI is the premier technique for polar and semi-polar molecules that are ionizable in solution. Given the multiple nitrogen atoms in this compound, it is readily protonated in the presence of an acidic mobile phase modifier (e.g., formic acid).

-

Mechanism Rationale: The analyte, dissolved in a polar solvent, is sprayed through a high-voltage capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplet surface increases until analyte ions are ejected into the gas phase. This "soft" ionization technique imparts minimal internal energy, maximizing the abundance of the intact protonated molecule, [M+H]⁺.

-

Expert Insight: ESI is particularly advantageous as it minimizes the risk of thermal degradation of the labile Boc group, a known issue with hotter sources[3]. The primary ion observed will be the protonated molecule at m/z 256.16.

Atmospheric Pressure Chemical Ionization (APCI): A Viable Alternative

APCI is suitable for less polar and thermally stable compounds. While this molecule has polar character, APCI can be a useful alternative if ESI performance is suboptimal, for example, due to matrix effects.

-

Mechanism Rationale: In APCI, the sample is vaporized in a heated tube (~350-550 °C) before being ionized by a corona discharge[4]. The discharge creates reagent ions from the solvent vapor, which then ionize the analyte molecules through gas-phase proton transfer[4].

-

Causality & Caveats: The high temperatures required for vaporization in APCI can induce in-source fragmentation, specifically the loss of the Boc group[5]. Therefore, while APCI can be used, one must be prepared to observe a significant [M+H-100]⁺ ion even in the full scan MS1 spectrum. This technique is generally better suited for confirming the identity of the core structure if the Boc group is intentionally or unintentionally removed[6].

Predicted Tandem Mass Spectra (MS/MS) & Fragmentation Pathways

Collision-Induced Dissociation (CID) of the [M+H]⁺ precursor ion (m/z 256.16) provides structural confirmation. The fragmentation pattern is dictated by the predictable cleavage of the Boc group and subsequent cleavages of the heterocyclic rings.

The Signature Fragmentation of the Boc Group

The most characteristic and typically highest-abundance fragmentation pathway for Boc-protected amines is the neutral loss of components of the protecting group.

-

Loss of Isobutylene (56 Da): A primary fragmentation involves the loss of isobutylene (C₄H₈), resulting in a prominent fragment ion at m/z 200.10 . This is a well-documented pathway for N-Boc derivatives[7][8].

-

Loss of the Entire Boc Moiety (100 Da): A subsequent or alternative fragmentation is the loss of the entire Boc group as isobutylene and carbon dioxide (C₅H₈O₂), yielding a fragment ion at m/z 156.09 . This ion represents the protonated core structure of 3-(3-oxo-1-piperazinyl)azetidine.

These initial losses are diagnostic for the presence of the Boc protecting group and are often the most intense peaks in the MS/MS spectrum.

Fragmentation of the Heterocyclic Core

Following the loss of the Boc group, the remaining ion at m/z 156.09 undergoes further fragmentation, providing insight into the azetidine and piperazinone ring systems.

-

Piperazinone Ring Cleavage: Piperazine rings are known to fragment via cleavage of the C-N bonds[9][10]. For the oxo-piperazinyl moiety, a characteristic cleavage across the ring can lead to fragments such as the ion at m/z 99.06 , corresponding to the [C₄H₇N₂O]⁺ fragment.

-

Azetidine Ring Cleavage: The strained four-membered azetidine ring is susceptible to ring opening and fragmentation[11][12]. Cleavage of the azetidine ring can result in smaller fragment ions, such as one at m/z 57.06 , corresponding to the [C₃H₅N]⁺ azetidine fragment.

Visualization of the Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation cascade for the [M+H]⁺ ion of this compound.

Sources

- 1. This compound | C12H21N3O3 | CID 59605439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1257293-71-2|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]

- 5. researchgate.net [researchgate.net]

- 6. Atmospheric Pressure Chemical Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Conformational Analysis of 3-(Piperazin-1-yl)azetidine Scaffolds

<Step>

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(piperazin-1-yl)azetidine scaffold is a privileged motif in modern medicinal chemistry, owing to its unique three-dimensional structure that can favorably influence physicochemical and pharmacological properties. A comprehensive understanding of its conformational landscape is paramount for rational drug design and the optimization of ligand-target interactions. This technical guide provides a deep dive into the conformational analysis of this important scaffold, synthesizing foundational principles with practical, field-proven experimental and computational methodologies. We will explore the inherent conformational preferences of the constituent piperazine and azetidine rings, the complexities arising from their union, and the state-of-the-art techniques used to elucidate their three-dimensional architecture.

Introduction: The Significance of the 3-(Piperazin-1-yl)azetidine Scaffold in Drug Discovery

The confluence of a four-membered azetidine ring and a six-membered piperazine ring in the 3-(piperazin-1-yl)azetidine scaffold creates a structurally rigid yet versatile building block for drug development. The azetidine ring, a strained four-membered heterocycle, imparts a distinct vectorality to substituents, influencing their spatial presentation to biological targets.[1][2] The piperazine ring, a common pharmacophore, offers multiple points for substitution, enabling the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability.

The conformational rigidity of this combined scaffold, compared to more flexible acyclic linkers, can lead to a reduction in the entropic penalty upon binding to a target protein, potentially enhancing binding affinity. Furthermore, the specific puckering of both the azetidine and piperazine rings, along with the orientation of the piperazine relative to the azetidine, dictates the overall shape of the molecule and its ability to engage in specific intermolecular interactions. Therefore, a thorough conformational analysis is not merely an academic exercise but a critical component of a successful drug discovery campaign.

Foundational Principles: Conformational Analysis of Constituent Heterocycles

A robust understanding of the 3-(piperazin-1-yl)azetidine scaffold begins with an appreciation for the conformational behavior of its individual components: the azetidine and piperazine rings.

The Azetidine Ring: A Puckered Four-Membered System

Contrary to a planar depiction, the azetidine ring adopts a non-planar, puckered conformation to alleviate ring strain.[1][3] This puckering is a key determinant of the substituent's orientation, which can be described as either pseudo-axial or pseudo-equatorial. The degree of puckering is often defined by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. For an unsubstituted azetidine, this angle is approximately 37°.[3]

The substituent at the 3-position, in this case, the piperazinyl group, will have a significant impact on the ring's puckering. Bulky substituents generally favor a pseudo-equatorial orientation to minimize steric clashes with the protons on the C2 and C4 atoms of the azetidine ring.[3] The nature of the substituent on the azetidine nitrogen also influences the ring's conformation.

The Piperazine Ring: The Preeminence of the Chair Conformation

The six-membered piperazine ring predominantly adopts a chair conformation, which minimizes both angular and torsional strain.[4][5] In fact, analysis of the Cambridge Structural Database reveals that in 85% of cases, the piperazine ring is found in a low-energy chair conformation.[4][5] Other conformations, such as the boat and twisted-boat, are significantly higher in energy and are typically observed only when constrained, for instance, by metal coordination.[4][5]

Substituents on the piperazine nitrogen atoms can exist in either axial or equatorial positions. The relative stability of these conformers is influenced by steric and electronic factors. For N,N'-disubstituted piperazines, a dynamic equilibrium between different chair conformations and rotamers may exist, which can be studied using techniques like temperature-dependent NMR spectroscopy.[6]

The Combined Scaffold: Conformational Complexities and Interplay

The linkage of the piperazine ring to the 3-position of the azetidine ring introduces additional layers of conformational complexity. The key conformational variables to consider are:

-

Azetidine Ring Puckering: The degree and direction of the pucker.

-

Piperazine Ring Conformation: Predominantly the chair form, but the possibility of other conformers under specific conditions should not be dismissed.

-

Orientation of the Piperazine Ring: The piperazine ring can be oriented in different ways relative to the azetidine ring, leading to distinct spatial arrangements of the substituents on the piperazine.

-

Nitrogen Inversion: The nitrogen atoms in both rings can undergo inversion, potentially leading to different conformers. The inversion barrier for the azetidine nitrogen is approximately 10 kcal/mol, allowing for inversion at room temperature.[1]

The interplay between these factors determines the overall low-energy conformations of the 3-(piperazin-1-yl)azetidine scaffold. Computational modeling and experimental validation are crucial to accurately map this conformational landscape.

Methodologies for Conformational Analysis

A multi-faceted approach combining experimental and computational techniques is essential for a comprehensive conformational analysis.

Experimental Techniques

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[7] Several NMR experiments can provide valuable insights into the 3D structure of 3-(piperazin-1-yl)azetidine derivatives.

-

Proton (¹H) NMR: The chemical shifts and coupling constants of the protons on the azetidine and piperazine rings are sensitive to their local environment and dihedral angles. For instance, the coupling constants between protons on adjacent carbons can provide information about the ring puckering.[8]

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments (NOESY and ROESY) detect through-space interactions between protons that are close to each other (typically < 5 Å). The presence and intensity of NOE cross-peaks can be used to determine the relative orientation of different parts of the molecule and to distinguish between different conformers.

-

Temperature-Dependent NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic processes such as ring inversion and rotation around single bonds.[6][9] The coalescence of signals at higher temperatures can be used to calculate the energy barriers for these processes.[6][10]

-

Nitrogen-15 (¹⁵N) NMR: While less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atoms.[8][11] Techniques like ¹H-¹⁵N HMBC can confirm the connectivity and provide insights into the hybridization of the nitrogen atoms.[12]

Experimental Protocol: 2D NOESY for Conformational Elucidation

-

Sample Preparation: Dissolve 5-10 mg of the 3-(piperazin-1-yl)azetidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 10-20 mM.

-

Instrument Setup: Use a high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

-

Parameter Optimization: Acquire a standard ¹H NMR spectrum to determine the spectral width and appropriate transmitter offset. For the 2D NOESY experiment, optimize the mixing time (τₘ). A range of mixing times (e.g., 200-800 ms) should be tested to observe NOEs for different internuclear distances.

-

Data Acquisition: Acquire the 2D NOESY spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing and Analysis: Process the data using appropriate software. Analyze the resulting spectrum for cross-peaks, which indicate spatial proximity between protons. The volume of the cross-peaks is proportional to r⁻⁶, where r is the distance between the protons.

-

Structural Interpretation: Use the observed NOE correlations to build a 3D model of the molecule and to differentiate between possible low-energy conformers.

Single-crystal X-ray diffraction provides the most definitive and high-resolution information about the solid-state conformation of a molecule.[3][13] It allows for the precise determination of bond lengths, bond angles, and torsional angles, which can be used to accurately define the puckering of the rings and the overall molecular geometry.[3] While the solid-state conformation may not always be the same as the predominant conformation in solution, it provides a crucial reference point and can be used to validate computational models.[14]

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for X-ray Crystallography.

Computational Modeling

Computational chemistry is an indispensable tool for exploring the conformational landscape of flexible molecules and for complementing experimental data.[15][16]

A systematic or stochastic conformational search is the first step in computationally exploring the potential energy surface of the molecule. This involves generating a large number of different conformations by rotating around torsion angles and puckering the rings.

QM methods, such as Density Functional Theory (DFT), provide accurate calculations of the energies and geometries of different conformers. These calculations can be used to determine the relative stabilities of different conformations and to calculate energy barriers for conformational interconversions.

MD simulations provide a dynamic picture of the conformational behavior of a molecule over time. By simulating the motion of the atoms in a solvent environment, MD can reveal the preferred conformations and the transitions between them, offering insights into the flexibility and dynamic nature of the scaffold.

Computational Workflow: Conformational Analysis

Caption: Computational Conformational Analysis Workflow.

Data Presentation and Interpretation

The results of a conformational analysis should be presented in a clear and concise manner to facilitate interpretation and comparison.

Tabulated Data

Summarizing key conformational parameters in a table is an effective way to present quantitative data.

| Parameter | Method | Value |

| Azetidine Puckering Angle (°) | X-ray | 35.2 |

| DFT (B3LYP/6-31G) | 36.8 | |

| N-C-C-N Torsion Angle (Piperazine) (°) | X-ray | 55.4 (Chair) |

| DFT (B3LYP/6-31G) | 56.1 (Chair) | |

| Energy Barrier for Piperazine Ring Inversion (kcal/mol) | Dynamic NMR | 10.5 |

| DFT (B3LYP/6-31G*) | 11.2 |

Visualization

Visualizing the low-energy conformers is crucial for understanding their 3D structures. This can be done using molecular graphics software, and the resulting images should be clearly labeled to highlight key structural features.

Conclusion: A Holistic Approach to Conformational Understanding

The conformational analysis of 3-(piperazin-1-yl)azetidine scaffolds is a critical endeavor in modern drug discovery. A comprehensive understanding of the conformational preferences of this privileged scaffold enables medicinal chemists to design molecules with improved potency, selectivity, and pharmacokinetic properties. By integrating experimental techniques like NMR spectroscopy and X-ray crystallography with computational modeling, researchers can build a detailed and accurate picture of the conformational landscape. This holistic approach, grounded in scientific integrity and leveraging the strengths of multiple methodologies, is essential for unlocking the full potential of the 3-(piperazin-1-yl)azetidine scaffold in the development of new therapeutics.

References

- Benchchem. Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)

- Journal of the Chemical Society, Perkin Transactions 2. The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines.

- American Chemical Society. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.

- ACS Publications. Conformational Preferences of Proline Analogues with Different Ring Size | The Journal of Physical Chemistry B.

- ACS Publications. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands | ACS Omega.

- Benchchem. Theoretical and Computational Analysis of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Methodological Whitepaper.

- NIH. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

- Indian Academy of Sciences. Conformers of Piperazine on air-water interface studied by VSFG spectroscopy.

- RSC Publishing.

- SAGE Publications Inc. Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine.

- Serve Content.

- Journal of the American Chemical Society. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)

- Wikipedia. Piperazine.

- MIT Department of Chemistry. Scientists use computational modeling to guide a difficult chemical synthesis.

- The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis.

- A simple 1H nmr conformational study of some heterocyclic azomethines.

- PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.

- ESA-IPB.

- PubMed Central. Molecular basis for azetidine-2-carboxylic acid biosynthesis.

- NIH.

- auremn.

- ResearchGate. X-ray powder diffraction patterns of genistein (a), piperazine (b),....

- Piperazine | C4H10N2 | MD Topology | NMR | X-Ray.

- RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

- Google Patents.

- YouTube. Azetidines (4 member Heterocyclic compounds of Nitrogen)#mscchemistrynotes #heterocyclic #notes.

- ResearchGate. Synthesis of 3‐(piperazin‐1‐yl) benzo[d]isothiazole‐linked,3,4‐oxadiazoles and 1,2,4‐triazoles.

- Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides.

- PubChem. tert-Butyl 3-(piperazin-1-yl)

- Biosynth. tert-butyl 3-(piperazin-1-yl)

- BLDpharm. 3-(Piperazin-1-yl)azetidine-3-carbonitrile.

- Ambeed.com.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 7. auremn.org.br [auremn.org.br]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]

- 12. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Scientists use computational modeling to guide a difficult chemical synthesis – MIT Department of Chemistry [chemistry.mit.edu]

Physicochemical properties of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine

An In-Depth Technical Guide to the Physicochemical Properties of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine

This guide provides a comprehensive framework for the characterization of this compound, a key building block in modern drug discovery. The methodologies and analyses presented herein are designed for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's fundamental physicochemical properties. This document emphasizes not just the "what" but the "why," offering insights into experimental design and data interpretation to ensure scientific rigor and reproducibility.

Molecular and Structural Overview

This compound is a saturated heterocyclic compound featuring a tert-butyloxycarbonyl (Boc)-protected azetidine ring linked to a piperazinone moiety. This unique architecture imparts a specific set of physicochemical characteristics that are critical to its handling, reactivity, and application in synthetic chemistry.

Table 1: Core Molecular Attributes

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁N₃O₃ | |

| Molecular Weight | 255.31 g/mol | |

| CAS Number | 394735-23-6 | |

| Canonical SMILES | C1CN(C(=O)CN1)C2CN(C2)C(=O)OC(C)(C)C | |

| IUPAC Name | tert-butyl 3-(3-oxo-1-piperazinyl)-1-azetidinecarboxylate |

The presence of the bulky, lipophilic Boc group significantly influences the molecule's solubility and thermal stability. The piperazinone ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the amide carbonyl group), which are expected to play a major role in its crystalline structure and intermolecular interactions.

Experimental Determination of Physicochemical Properties

A thorough understanding of a molecule's physicochemical profile is paramount for its successful application in drug development, from optimizing reaction conditions to formulating the final active pharmaceutical ingredient (API). This section outlines the standard experimental protocols for characterizing this compound.

Melting Point and Thermal Stability

The melting point is a critical indicator of purity and is also informative about the crystalline lattice energy of the compound. Thermal stability, assessed via thermogravimetric analysis (TGA), is crucial for understanding the temperature limits for storage and handling.

Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a Tzero aluminum pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well above the expected melting point (e.g., 250 °C).

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic event corresponding to the phase transition from solid to liquid. The peak of the endotherm represents the complete melting of the sample.

Experimental Protocol: Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: Monitor the change in mass as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition. The Boc-protecting group is expected to be thermally labile, and its loss would be the first major decomposition event.

Solubility Profile

Solubility is a cornerstone of drug development, influencing everything from bioavailability to process chemistry. The solubility of this compound should be assessed in a range of solvents relevant to its intended use, including aqueous buffers and organic solvents common in synthesis.

Experimental Protocol: Kinetic and Thermodynamic Solubility Measurement

This protocol utilizes high-performance liquid chromatography (HPLC) for quantification.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a highly soluble solvent, such as dimethyl sulfoxide (DMSO).

-

Kinetic Solubility:

-

Add a small aliquot of the DMSO stock solution to a series of aqueous buffers (e.g., pH 5.0, 7.4, 9.0) to a final concentration of 200 µM.

-

Incubate for 2 hours at room temperature with gentle shaking.

-

Filter the samples through a 0.45 µm filter to remove any precipitated material.

-

Quantify the concentration of the dissolved compound in the filtrate by HPLC against a standard curve.

-

-

Thermodynamic Solubility:

-

Add an excess of the solid compound to each solvent of interest in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Filter the samples and quantify the concentration of the dissolved compound by HPLC.

-

Diagram: General Workflow for Solubility Determination

Caption: Interplay of core physicochemical properties in drug development.

Spectroscopic Characterization

While not strictly physicochemical properties, spectroscopic data are integral to confirming the identity and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure. The chemical shifts, integration, and coupling patterns must be consistent with the assigned structure of this compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺).

-

Infrared (IR) Spectroscopy: An IR spectrum will show characteristic absorption bands for the functional groups present, notably the strong carbonyl stretches for the Boc-carbamate (~1690 cm⁻¹) and the amide (~1640 cm⁻¹), as well as the N-H stretch of the amide.

Summary and Conclusion